Acetylcholinesterase Inhibition: Confirmed Inactivity of the 3-ylmethanol Regioisomer Contrasts with Active 4-ylmethanol Analogs
In a direct head-to-head comparison, {1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol showed no inhibition of acetylcholinesterase (AChE) at 26 µM, whereas the 4-ylmethanol regioisomer and other N-benzylpiperidine derivatives have been reported as active AChE inhibitors in the same concentration range . This negative result provides a clear functional distinction: the 3-ylmethanol substitution eliminates AChE activity that is present in the 4-substituted series.
| Evidence Dimension | Inhibitory activity against acetylcholinesterase |
|---|---|
| Target Compound Data | No inhibition at 26 µM |
| Comparator Or Baseline | 1-Benzyl-4-(2-phthalimidoethyl)piperidine derivatives: potent anti-AChE activity; Donepezil (benzylpiperidine): IC50 ~6–10 nM in Ellman's assay |
| Quantified Difference | Target compound: inactive (>26 µM); Comparator class: active (nanomolar to low micromolar range) |
| Conditions | In vitro acetylcholinesterase inhibition assay using acetylthiocholine substrate (Ellman's method); compound tested at 26 µM |
Why This Matters
For programs targeting cholinergic pathways (e.g., Alzheimer's disease), this compound's lack of AChE activity makes it unsuitable—a critical procurement discriminator that prevents wasted investment in a scaffold intended for cholinergic modulation.
